7-benzyl-8-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl piperazine moiety, and a dimethyl purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the Fluorobenzoyl Piperazine Moiety: This step involves the reaction of the purine core with 2-fluorobenzoyl chloride and piperazine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 7-BENZYL-8-((4-FLUOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-BENZYL-1,3-DIMETHYL-8-PIPERAZIN-1-YL-3,7-DIHYDRO-PURINE-2,6-DIONE
Uniqueness
7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the fluorobenzoyl piperazine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H25FN6O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
7-benzyl-8-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25FN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-8-4-3-5-9-17)24(27-21)31-14-12-30(13-15-31)22(33)18-10-6-7-11-19(18)26/h3-11H,12-16H2,1-2H3 |
InChI Key |
RZDKRPTVKMVLHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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